molecular formula C26H31N5OS B2862864 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1031975-59-3

2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2862864
CAS No.: 1031975-59-3
M. Wt: 461.63
InChI Key: ANBRLSYSHADEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2,3-dimethylphenyl group, a pyrazine ring linked via a sulfanyl (-S-) bridge, and an N-(4-methylbenzyl)acetamide side chain. While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) indicate that its preparation likely involves:

  • Stepwise coupling of the piperazine, pyrazine, and acetamide subunits.
  • Use of carbodiimide-mediated amidation (as in ) or nucleophilic substitution for sulfanyl bridge formation.
  • Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) .

Key physicochemical properties (e.g., logP, solubility) can be inferred from structural analogs:

  • The 2,3-dimethylphenyl group enhances lipophilicity compared to halogenated aryl substituents (e.g., 3-chlorophenyl in ).
  • The sulfanyl-pyrazine linkage may improve metabolic stability relative to ester or amide bridges .

Properties

IUPAC Name

2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5OS/c1-19-7-9-22(10-8-19)17-29-24(32)18-33-26-25(27-11-12-28-26)31-15-13-30(14-16-31)23-6-4-5-20(2)21(23)3/h4-12H,13-18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBRLSYSHADEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid . The resulting thieno[2,3-d]pyrimidine intermediate is then subjected to further functionalization to introduce the piperidine and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and parallel synthesis to streamline the process . Additionally, the reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound’s closest analogs share a piperazine-acetamide backbone with variations in aryl substituents, linker chemistry, and side chains (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Piperazine Substituent Linker/Core Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 2,3-Dimethylphenyl Pyrazine-sulfanyl 4-Methylbenzyl ~495* High lipophilicity; potential CNS activity
7o () 2,4-Dichlorophenyl Pentanamide 4-(Pyridin-2-yl)phenyl ~502 Dopamine D3 selectivity
9a () 3-(Trifluoromethyl)benzoyl Phenyl-carbonyl 6-Acetamidopyridin-2-yl ~528 Enhanced electron-withdrawing groups
Compound 3-Chlorophenyl Phenyl-sulfanyl 4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl ~521 Dual halogenation; high steric bulk
Compound None (bromophenyl) Pyrazine Pyrazin-2-yl ~306 Simplified structure; intramolecular H-bonding

*Calculated based on formula.

Physicochemical and Functional Differences
  • Metabolic Stability : The sulfanyl linker may resist hydrolysis better than ester-containing analogs (e.g., pentanamide in 7o) .
  • Receptor Binding : Piperazine analogs with electron-donating groups (e.g., methyl in the target compound) often show higher affinity for dopamine D2/D3 receptors than halogenated derivatives .
NMR and Crystallographic Insights
  • NMR Shifts : highlights that substituent positions (e.g., para vs. meta) significantly alter chemical shifts in regions corresponding to aromatic protons (e.g., 29–44 ppm) . The target compound’s 2,3-dimethylphenyl group would likely induce upfield shifts in adjacent protons due to steric shielding.
  • Crystal Packing : Analogous acetamides () form 2D networks via N–H···N and C–H···O interactions , suggesting similar crystallinity for the target compound .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is achievable using methods from and , though yields may vary due to steric hindrance from the dimethylphenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.